4-Hydrazinobenzenesulfonic Acid Hydrate: A Dual-Functional Reagent for Advanced Materials, Organic Synthesis, and Biological Inhibition
4-Hydrazinobenzenesulfonic Acid Hydrate: A Dual-Functional Reagent for Advanced Materials, Organic Synthesis, and Biological Inhibition
Executive Summary
4-Hydrazinobenzenesulfonic acid hydrate (also known as phenylhydrazine-4-sulfonic acid, or PHPA; CAS: 98-71-5) is a highly versatile, bifunctional organic compound[1][2]. Featuring both an electron-rich hydrazine moiety and a highly polar sulfonic acid group, it serves as a critical reagent across diverse scientific domains[2][3]. This technical guide explores the mechanistic causality behind its applications—ranging from the hydrophilic functionalization of graphene oxide and defect passivation in perovskite solar cells, to its role as a pharmaceutical intermediate in oncology and virology[1][4][5][6].
Chemical Profile & Mechanistic Properties
The utility of 4-hydrazinobenzenesulfonic acid stems from its molecular dichotomy.
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The Hydrazine Group (-NH-NH₂): Acts as a potent nucleophile and reducing agent, capable of reducing epoxides/hydroxyls or coordinating with transition metal cations[5][7].
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The Sulfonic Acid Group (-SO₃H): Imparts exceptional aqueous solubility and provides a robust site for hydrogen bonding, electrostatic repulsion, or covalent grafting[3][5].
Table 1: Physicochemical Profile
| Property | Value | Mechanistic Significance |
| CAS Number | 98-71-5[1] | Standard identifier for reproducibility. |
| Molecular Formula | C₆H₈N₂O₃S[2] | Bifunctional reactive sites. |
| Molecular Weight | 188.20 g/mol [2] | Low steric hindrance for active-site docking. |
| Appearance | White to pale yellow crystals[1][8] | Purity indicator (darkening indicates oxidation). |
| Melting Point | ~286 °C (Decomposes)[8] | Indicates high thermal stability prior to degradation. |
| Solubility | Soluble in boiling water[4][8] | Facilitates aqueous-phase synthesis and derivatization. |
Core Research Applications
Graphene Oxide (GO) Reduction and Hydrophilic Functionalization
Standard reduction of graphene oxide (GO) using pure hydrazine removes oxygen-containing groups, restoring the sp² carbon network. However, this causes the resulting reduced graphene oxide (rGO) to irreversibly aggregate via π-π stacking, rendering it hydrophobic and difficult to process.
The HBS Solution: 4-hydrazinobenzenesulfonic acid (HBS) acts as a simultaneous reductant and functionalizing agent[5].
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Causality: The hydrazine moiety chemically reduces the epoxides and hydroxyls on the GO basal plane. Concurrently, the sulfonic acid groups covalently graft onto the graphene surface[5]. This introduces strong negative charges, creating electrostatic repulsion that overcomes van der Waals forces. As a result, the interlayer spacing expands, and the material (HBS-rGO) remains highly dispersible in water and polar organic solvents[3][5].
Table 2: Quantitative Impact of HBS on Graphene Oxide[5]
| Material | Interlayer Spacing (nm) | Aqueous Dispersibility (mg/mL) | State in Suspension |
| GO (Pre-reduction) | 0.751 | 0.58 | Hydrophilic, but electrically insulating. |
| HBS-rGO | 1.478 | 13.49 | Highly stable, conductive, homogeneous dispersion. |
Defect Passivation in Perovskite Solar Cells (PSCs)
In photovoltaic research, defects such as under-coordinated metal ions (Pb²⁺ or Sn²⁺) and iodine vacancies lead to non-radiative recombination, severely limiting the Power Conversion Efficiency (PCE) and stability of perovskite solar cells[6][7].
The PHPA Solution: Phenylhydrazine-4-sulfonic acid (PHPA) is introduced as an additive during perovskite film crystallization[6][7].
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Causality: The hydrazine group coordinates directly with under-coordinated metal cations (e.g., inhibiting the detrimental oxidation of Sn²⁺ to Sn⁴⁺ in FASnI₃ systems)[7]. Simultaneously, the sulfonic acid group forms robust hydrogen bonds with organic cations like Formamidinium (FA⁺)[7]. This dual interaction modulates crystallization kinetics, enlarging grain sizes up to ~3 μm and passivating surface defects, yielding champion efficiencies of up to 25.1% in lead-based n-i-p devices[6].
Pharmaceutical Intermediates & Biological Inhibitors
In drug development, the compound is a vital precursor for synthesizing pyrazole and pyrazolone dyes (e.g., Tartrazine analogs) and inhibitors of coxsackievirus B3 replication[1].
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Causality in Oncology: Research indicates that the molecular geometry of 4-hydrazinobenzenesulfonic acid allows it to act as a specific inhibitor of highly expressed SHP-2 tyrosine phosphatase[4]. By docking into the enzyme's active site via hydrogen bonding (facilitated by the sulfonic group), it disrupts key tumor cell signaling pathways (such as the RAS/ERK pathway), providing a theoretical basis for novel anti-tumor therapeutics[4].
Data Visualization: Mechanistic Workflows
Caption: Workflow of simultaneous reduction and functionalization of Graphene Oxide using HBS.
Caption: Mechanism of defect passivation and crystallization modulation in perovskite solar cells by PHPA.
Experimental Protocols (Self-Validating Systems)
Protocol A: One-Pot Synthesis of Hydrophilic Graphene (HBS-rGO)[3][5]
Objective: Reduce GO while maintaining aqueous dispersibility via sulfonic acid grafting.
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Dispersion: Disperse 50 mg of Graphene Oxide (GO) in 50 mL of deionized water. Sonicate for 1 hour to ensure complete exfoliation.
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Reagent Addition: Add 200 mg of 4-hydrazinobenzenesulfonic acid (HBS) to the GO dispersion.
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Causality: An excess of HBS is required to ensure both complete reduction of the oxygenated basal planes and sufficient surface grafting to provide steric hindrance.
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Thermal Activation: Adjust the pH to ~10 using NaOH (to deprotonate the sulfonic acid groups, maximizing solubility and reactivity), then heat the mixture to 85 °C under reflux for 24 hours[3].
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Purification: Cool to room temperature, centrifuge at 10,000 rpm for 15 minutes, and wash the precipitate repeatedly with DI water and ethanol to remove unreacted HBS.
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Self-Validation Checkpoint: Observe the dispersion. The color must transition from brownish-yellow (GO) to deep black (rGO). Crucially, unlike standard rGO which rapidly precipitates out of solution, successful HBS-rGO will remain stably suspended as a homogeneous black fluid for months without macroscopic aggregation[5].
Protocol B: Synthesis of 4-Hydrazinobenzenesulfonic Acid[4][9]
Objective: Synthesize the target molecule from p-aminobenzenesulfonic acid (sulfanilic acid) via diazotization and reduction.
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Diazotization: Dissolve 17.3 g of anhydrous p-aminobenzenesulfonic acid in a mixture of 23 mL of 23% NaOH and 100 mL of water[4]. Add 7 g of sodium nitrite (NaNO₂).
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Acidification & Cooling: Transfer the solution slowly into a flask containing 30 mL concentrated HCl and 100 mL water, mechanically stirred and strictly maintained at 0–5 °C using an ice-water bath[4].
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Causality: Temperature control is absolute. Exceeding 5 °C provides the activation energy for the diazonium salt to decompose into a phenol derivative, releasing N₂ gas and ruining the yield.
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Reduction: Slowly add a pre-cooled (0–5 °C) solution of 22 g sodium metabisulfite dissolved in 125 mL of water[4]. Maintain pH between 6.2 and 6.7, and gradually raise the temperature to 80–85 °C, stirring for 1.5 hours[4][8].
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Crystallization: Add concentrated HCl until the solution becomes transparent, boil using a rotary evaporator to concentrate, and allow it to cool overnight[4].
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Self-Validation Checkpoint: The reaction is successful if light yellow, leaf-shaped crystals precipitate upon cooling[4]. Filter and dry the crude product. A melting point analysis should yield a sharp decomposition point at 285–287 °C, confirming the purity of 4-hydrazinobenzenesulfonic acid[4][8].
References
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Effects of phenylhydrazine-4-sulfonic acid on the reduction of GO and preparation of hydrophilic graphene - RSC Publishing Source: rsc.org URL:[Link]
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Simultaneous Reduction and Functionalization of Graphene Oxide by 4-Hydrazinobenzenesulfonic Acid for Polymer Nanocomposites - MDPI Source: mdpi.com URL:[Link]
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Preparation of 4-hydrazinobenzenesulfonic acid - PrepChem.com Source: prepchem.com URL:[Link]
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Multi-functional molecule advancing the efficiency of pure 3D FASnI3 perovskite solar cells based on the tin tetraiodide reduction method - Journal of Materials Chemistry A Source: rsc.org URL:[Link]
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Defect Management and Ion Infiltration Barrier Enable High-Performance Perovskite Solar Cells | ACS Energy Letters Source: acs.org URL:[Link]
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- 7. Multi-functional molecule advancing the efficiency of pure 3D FASnI3 perovskite solar cells based on the tin tetraiodide reduction method - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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